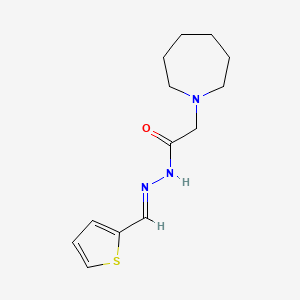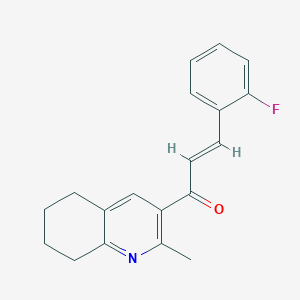
3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one
Descripción general
Descripción
3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one, also known as FPTQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is not fully understood, but it is believed to act on multiple targets within cells. 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one may be able to increase the levels of acetylcholine in the brain, which could improve cognitive function. Additionally, 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to modulate the activity of certain ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to have antioxidant effects, which could help to prevent cellular damage caused by oxidative stress. 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has also been shown to have anti-apoptotic effects, which could help to prevent cell death in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to have a wide range of potential applications, which could make it a useful tool for researchers in a variety of fields. However, one limitation of using 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one. One area of interest is in the development of new therapies for neurodegenerative diseases. 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to have neuroprotective effects, and further research could help to identify the mechanisms by which it exerts these effects. Additionally, further research could help to identify other potential applications for 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one, such as in the development of new cancer therapies. Finally, future research could also focus on the development of new methods for synthesizing 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one, which could make it more readily available for use in scientific research.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Additionally, 3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been shown to have anti-inflammatory and anti-tumor properties, which could make it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13-16(12-15-7-3-5-9-18(15)21-13)19(22)11-10-14-6-2-4-8-17(14)20/h2,4,6,8,10-12H,3,5,7,9H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMSIMVNYDOYBH-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




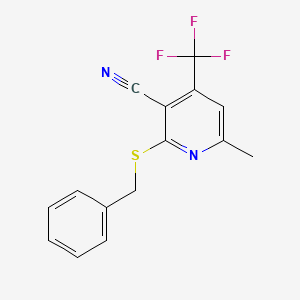
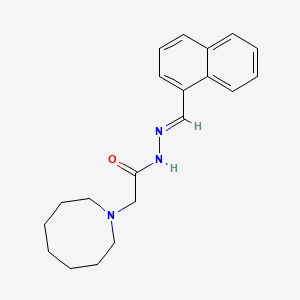
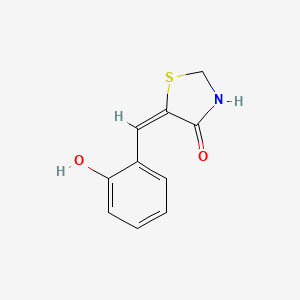
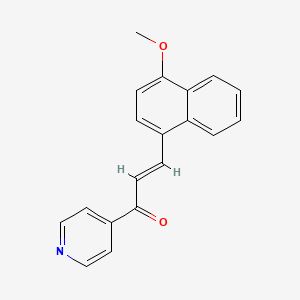
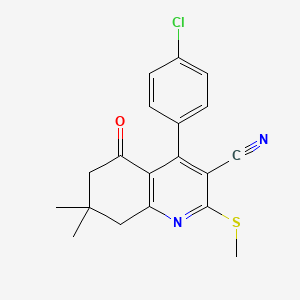
![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)
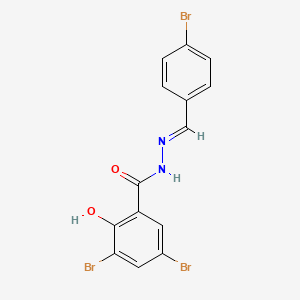
![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)
![2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3836839.png)


